Regioisomeric Purity and Scaffold Precision: 2,4-Difluoro vs. 2,6-Difluoro Substitution
The target compound provides a 2,4-difluorophenyl regioisomer, which is a critical pharmacophoric element distinct from the 2,6-difluoro analog. In SAR studies of the antifungal agent CS-758, the 2,4-difluoro substitution was essential for achieving superior MIC values against Aspergillus species, outperforming other fluorination patterns and the established drugs fluconazole and itraconazole [1]. The procurement of 3-Bromo-4-(2,4-difluorophenyl)butan-2-one ensures the correct regioisomeric starting point for synthesizing these potent antifungals, whereas the 2,6-difluoro isomer (CAS 1251040-66-0) leads to a divergent SAR path.
| Evidence Dimension | Regioisomeric Configuration & Resulting Antifungal Activity (MIC) |
|---|---|
| Target Compound Data | 2,4-Difluorophenyl regioisomer |
| Comparator Or Baseline | 2,6-Difluorophenyl analog (CAS 1251040-66-0); Fluconazole; Itraconazole |
| Quantified Difference | The 2-fluoro substituent (present in the 2,4-difluoro series) was essential for stronger activity against Aspergillus spp.; the MICs of this series surpassed those of fluconazole and itraconazole [1]. |
| Conditions | In vitro MIC determination against Candida, Aspergillus, and Cryptococcus species (literature-based SAR from CS-758 antifungal program). |
Why This Matters
This directs synthetic route design; choosing the wrong regioisomer (e.g., 2,6-difluoro) leads to a different and potentially less active chemical series, invalidating SAR-driven procurement decisions.
- [1] Kagoshima, Y.; Konosu, T. Substituent effect of fluorine atoms in the 2,4-difluorophenyl group on antifungal activity of CS-758. Journal of Fluorine Chemistry, 2006, 127, 643-647. View Source
